Cas no 37743-75-2 (1H-Benzimidazol-2-amine, 1-[[4-(1-methylethyl)phenyl]methyl]-)
37743-75-2 structure
Product Name:1H-Benzimidazol-2-amine, 1-[[4-(1-methylethyl)phenyl]methyl]-
CAS-nummer:37743-75-2
MF:C17H19N3
MW:265.352863550186
CID:1485716
PubChem ID:61871397
Update Time:2025-04-21
1H-Benzimidazol-2-amine, 1-[[4-(1-methylethyl)phenyl]methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Benzimidazol-2-amine, 1-[[4-(1-methylethyl)phenyl]methyl]-
- 1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-amine
- 37743-75-2
- DTXSID10734288
- 1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine
- 1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine
- 1-(4-isopropylbenzyl)-1h-benzimidazol-2-amine
- AKOS011144999
-
- Inchi: 1S/C17H19N3/c1-12(2)14-9-7-13(8-10-14)11-20-16-6-4-3-5-15(16)19-17(20)18/h3-10,12H,11H2,1-2H3,(H2,18,19)
- InChI-sleutel: AJVIOEZHPVOIEP-UHFFFAOYSA-N
- LACHT: N1(C(N)=NC2C=CC=CC1=2)CC1C=CC(=CC=1)C(C)C
Berekende eigenschappen
- Exacte massa: 265.15807
- Monoisotopische massa: 265.157897619g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 309
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 43.8Ų
Experimentele eigenschappen
- PSA: 43.84
1H-Benzimidazol-2-amine, 1-[[4-(1-methylethyl)phenyl]methyl]- Gerelateerde literatuur
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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